molecular formula C19H13FN2 B1321112 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 2622-70-0

2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole

Cat. No.: B1321112
CAS No.: 2622-70-0
M. Wt: 288.3 g/mol
InChI Key: IXJYNVUQHFCCSD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is the α1β2γ2 GABA-A receptor . This receptor subpopulation is expressed in the basal ganglia region of the brain and plays a crucial role in various neurological functions .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) . It interacts preferentially with the α1/γ2 interface of the GABA-A receptor . This interaction enhances the receptor’s response to its neurotransmitter, gamma-aminobutyric acid (GABA), resulting in increased inhibitory effects on neuronal activity .

Biochemical Pathways

The compound’s action on the GABA-A receptor affects the GABAergic signaling pathway. By enhancing the inhibitory effects of GABA, it can influence various downstream effects related to neuronal excitability and neurotransmission . .

Pharmacokinetics

This suggests that the compound has good metabolic stability, which can positively impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve modulation of neuronal activity. By enhancing the inhibitory effects of GABA on the α1β2γ2 GABA-A receptor, it can potentially help tackle a variety of neurological dysfunctions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other substances that can interact with the GABA-A receptor, the physiological state of the neurons, and the specific characteristics of the neuronal environment.

Safety and Hazards

The compound was tested in HepG2 human hepatoma cells to assess its potential risk of toxicity . Both tested molecules did not induce any significant cytotoxic effect at concentrations up to 50 μM . These results suggest that the hepatotoxic effects may be lessened by modulation of the chemical structure .

Future Directions

The interest in developing PAMs of GABA-A receptors has been fueled by clinical findings, which revealed that modulation of α1β2γ2 GABA-A receptors in the basal ganglia region can be used to mitigate neurological dysfunctions . These findings prompted the design of a series of 2-(4-fluorophenyl)-1-phenyl-1H-benzo[d]imidazoles with the goal of identifying new scaffolds that omit high metabolic vulnerability and therefore exert positive allosteric modulatory properties at GABA-A receptors .

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole plays a pivotal role in biochemical reactions, particularly as a positive allosteric modulator of the GABA-A receptor . This compound interacts with the α1β2γ2 subpopulation of the GABA-A receptor, enhancing its activity. The interaction primarily occurs at the α1/γ2 interface, leading to increased receptor modulation and improved metabolic stability . Additionally, this compound exhibits reduced potential for hepatotoxicity, making it a promising candidate for therapeutic applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It modulates cell signaling pathways, particularly those involving the GABA-A receptor, which plays a crucial role in neurotransmission . This modulation can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, the compound has demonstrated anti-proliferative activities against breast cancer cell lines, indicating its potential as an anti-cancer agent . Furthermore, it exhibits immunomodulatory activity by triggering the repolarization of macrophages from the M1 to the M2a phenotype, highlighting its anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the GABA-A receptor. The compound acts as a positive allosteric modulator, enhancing the receptor’s activity by binding to the α1/γ2 interface . This interaction leads to increased receptor modulation, resulting in enhanced neurotransmission. Additionally, the compound’s anti-cancer properties are attributed to its ability to bind tightly to Polo-like kinases (Plk1) receptors, inhibiting their activity and thereby reducing cancer cell proliferation . These binding interactions and enzyme inhibitions are crucial for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good metabolic stability, which is essential for its sustained activity . Studies have shown that it maintains its modulatory effects on the GABA-A receptor over extended periods, indicating its potential for long-term therapeutic use . Additionally, the compound’s stability and reduced potential for hepatotoxicity contribute to its favorable temporal effects in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates the GABA-A receptor, enhancing neurotransmission without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential hepatotoxicity and other adverse reactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its interaction with the GABA-A receptor . The compound’s metabolic stability is attributed to its resistance to rapid biotransformation, which is a common issue with other modulators . This stability ensures sustained activity and reduces the risk of adverse effects. Additionally, the compound’s interaction with metabolic enzymes and cofactors plays a crucial role in its overall metabolic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins . The compound’s ability to bind tightly to its target receptors ensures efficient distribution to the desired sites of action . Additionally, its favorable pharmacokinetic properties, including good bioavailability and metabolic stability, contribute to its effective transport and distribution within the body .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the GABA-A receptor within the cell membrane . The compound’s interaction with the α1/γ2 interface of the receptor ensures its precise localization and activity . Additionally, any post-translational modifications or targeting signals that direct the compound to specific compartments or organelles further enhance its subcellular localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with 4-fluorobenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the benzimidazole ring.

Another approach involves the use of a multicomponent reaction, where o-phenylenediamine, 4-fluorobenzaldehyde, and a suitable oxidizing agent are combined in a one-pot reaction. This method offers the advantage of simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole

Uniqueness

2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and phenyl groups enhances its binding affinity and selectivity for the GABA-A receptor, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJYNVUQHFCCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609976
Record name 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2622-70-0
Record name 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-phenyl-1,2-phenylenediamine (1.84 g, 10 mmol) and 30 ml of dichloromethane were charged in a 250 ml round bottle, 3 ml of triethylamine was then added, and the mixture was cooled to 0° C. 4-Fluoro-benzoyl chloride (1.58 g, 10 mmol) was dissolved in 30 ml of dichloromethane and then slowly added to the 250 ml round bottle. The reaction was conducted under a nitrogen atmosphere for 6 hours. After the reaction was complete, ether was added to form precipitation. The solid product was collected by filtration, washed with ether several times, and heated under reduced pressure to form 2-(4-fluoro-phenyl)-1-phenyl-1H-benzoimidazole (yield=2.3 g, 80%).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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